3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide
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Overview
Description
3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C13H10BrN3O2. It is a pyridinium salt, characterized by the presence of a cyano group and a nitrophenylmethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-nitrobenzyl bromide with 3-cyanopyridine in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Addition: The cyano group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used.
Addition: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Reduction of the nitro group: 3-Amino-1-[(4-aminophenyl)methyl]pyridin-1-ium bromide.
Substitution of the bromide ion: 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium hydroxide.
Addition to the cyano group: Various substituted pyridinium salts.
Scientific Research Applications
3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitrophenyl groups play a crucial role in binding to these targets, leading to the inhibition of specific biochemical pathways. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-cyanopyridin-1-ium bromide: Similar structure but lacks the nitro group.
1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide: Contains a dimethylamino group instead of a nitro group.
Uniqueness
3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is unique due to the presence of both the cyano and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
58219-35-5 |
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Molecular Formula |
C13H10BrN3O2 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C13H10N3O2.BrH/c14-8-12-2-1-7-15(10-12)9-11-3-5-13(6-4-11)16(17)18;/h1-7,10H,9H2;1H/q+1;/p-1 |
InChI Key |
VYTREWAQDNQMFL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C#N.[Br-] |
Origin of Product |
United States |
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